(3'-Amino-[1,1'-biphenyl]-4-yl)methanol is an organic compound characterized by a biphenyl structure with an amino group and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 201.25 g/mol. This compound is classified as an amine and an alcohol, indicating its potential reactivity in various chemical reactions and biological applications.
The synthesis of (3'-Amino-[1,1'-biphenyl]-4-yl)methanol can be achieved through several methods, primarily involving the following steps:
These methods are adaptable for both laboratory-scale and industrial-scale production, depending on the required yield and purity.
The molecular structure of (3'-Amino-[1,1'-biphenyl]-4-yl)methanol features:
The canonical SMILES representation for this compound is C1=CC=C(C=C1C2=CC=C(C=C2)N)CO
, which illustrates its structural connectivity.
(3'-Amino-[1,1'-biphenyl]-4-yl)methanol can participate in various chemical reactions:
The versatility of its functional groups makes it a valuable intermediate in organic synthesis.
The mechanism of action for (3'-Amino-[1,1'-biphenyl]-4-yl)methanol primarily involves its interaction with biological targets due to its amino and hydroxymethyl functionalities.
Data from studies suggest that compounds with similar structures may exhibit anti-inflammatory or anticancer properties, warranting further investigation into their therapeutic applications.
These properties make it suitable for various applications in organic chemistry and materials science.
(3'-Amino-[1,1'-biphenyl]-4-yl)methanol has several notable applications:
Given its structural characteristics and reactivity, this compound holds promise in advancing research across multiple scientific disciplines.
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: